molecular formula C9H11N5OS B3448801 N-(2-propyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide

N-(2-propyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide

Cat. No. B3448801
M. Wt: 237.28 g/mol
InChI Key: BDHHGXVSPCUBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as PTZ or PTZ-TPC and belongs to the class of tetrazole derivatives.

Mechanism of Action

PTZ-TPC acts as a GABA antagonist and blocks the inhibitory neurotransmitter GABA. This results in increased excitability of neurons and can lead to the development of seizures. PTZ-TPC also activates the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
PTZ-TPC induces seizures in animal models by increasing neuronal excitability. It has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative disorders. PTZ-TPC also affects neurotransmitter systems in the brain, including GABA, glutamate, and acetylcholine.

Advantages and Limitations for Lab Experiments

PTZ-TPC is a commonly used convulsant agent in animal models of epilepsy due to its reliability and reproducibility. It is easy to administer and has a predictable onset and duration of action. However, PTZ-TPC may not accurately reflect the complex nature of human epilepsy and may not be suitable for all types of seizures.

Future Directions

There are several potential future directions for research on PTZ-TPC. One area of interest is the development of new antiepileptic drugs that target the mechanisms underlying PTZ-TPC-induced seizures. Another area of interest is the use of PTZ-TPC in the study of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for PTZ-TPC to be used as a tool to study the role of neurotransmitter systems in the brain and to develop new treatments for neurological disorders.

Scientific Research Applications

PTZ-TPC has potential applications in scientific research, particularly in the field of neuroscience. It is commonly used as a convulsant agent in animal models of epilepsy to induce seizures. PTZ-TPC is also used to study the effect of antiepileptic drugs on seizure threshold and to evaluate the efficacy of new antiepileptic drugs. In addition, PTZ-TPC has been used to study the mechanisms underlying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHGXVSPCUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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